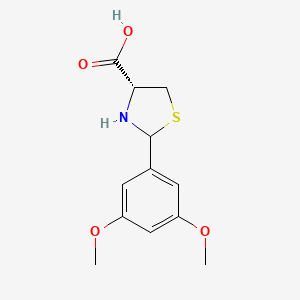
(4R)-2-(3,5-dimethoxyphenyl)thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-(3,5-dimethoxyphenyl)thiazolidine-4-carboxylic acid, also known as DMTS, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. DMTS is a small molecule that has been shown to possess several interesting biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mécanisme D'action
The mechanism of action of (4R)-2-(3,5-dimethoxyphenyl)thiazolidine-4-carboxylic acid is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess several interesting biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
(4R)-2-(3,5-dimethoxyphenyl)thiazolidine-4-carboxylic acid has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying cellular and molecular mechanisms. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on (4R)-2-(3,5-dimethoxyphenyl)thiazolidine-4-carboxylic acid. One potential direction is to further investigate the mechanism of action of this compound. Although several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, the exact mechanisms are not fully understood. Another potential direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on developing more water-soluble derivatives of this compound to improve its bioavailability and reduce its toxicity.
Méthodes De Synthèse
(4R)-2-(3,5-dimethoxyphenyl)thiazolidine-4-carboxylic acid can be synthesized using a simple and efficient method. The synthesis of this compound involves the reaction between 3,5-dimethoxybenzaldehyde and L-cysteine in the presence of a base, such as sodium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazolidine ring. The resulting product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
(4R)-2-(3,5-dimethoxyphenyl)thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound possesses anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-8-3-7(4-9(5-8)17-2)11-13-10(6-18-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15)/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAFEDIBZPMXFT-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NC(CS2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C2N[C@@H](CS2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
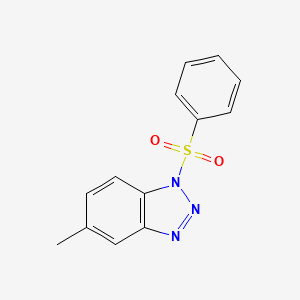


![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)
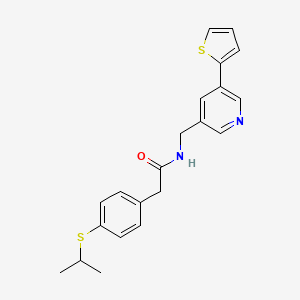

![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2628133.png)
![Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2628134.png)
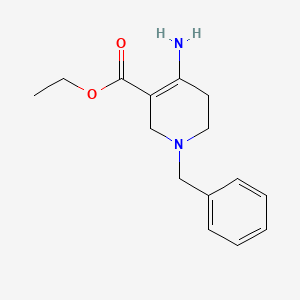
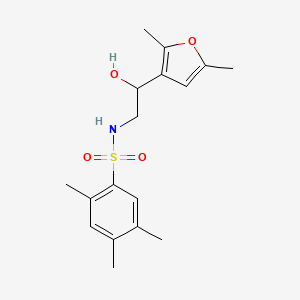
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)
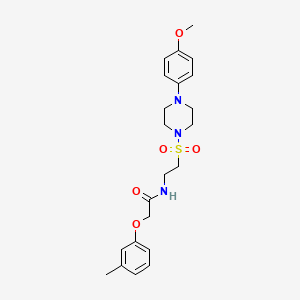
![N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628141.png)
![4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2628143.png)
